3-Bromo-N-methyl-5-nitrobenzamide
Overview
Description
3-Bromo-N-methyl-5-nitrobenzamide: is an organic compound with the molecular formula C8H7BrN2O3 It is characterized by the presence of a bromine atom, a nitro group, and a methyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Methyl 3-bromo-5-nitrobenzoate and Methylamine:
Industrial Production Methods:
- The industrial production of 3-Bromo-N-methyl-5-nitrobenzamide typically involves large-scale synthesis using the above-mentioned method, with optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
-
Nucleophilic Substitution:
- The bromine atom in 3-Bromo-N-methyl-5-nitrobenzamide can be substituted by various nucleophiles under appropriate conditions.
Reagents: Sodium hydroxide, potassium hydroxide.
Conditions: Reflux in a suitable solvent such as ethanol.
Products: Substituted benzamides.
-
Reduction:
- The nitro group can be reduced to an amino group.
Reagents: Hydrogen gas, palladium on carbon (Pd/C).
Conditions: Hydrogenation under atmospheric pressure.
Products: 3-Bromo-N-methyl-5-aminobenzamide.
-
Oxidation:
- The methyl group can be oxidized to a carboxylic acid.
Reagents: Potassium permanganate (KMnO4).
Conditions: Aqueous solution, heat.
Products: 3-Bromo-5-nitrobenzoic acid.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential lead compound for the development of new pharmaceuticals.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action of 3-Bromo-N-methyl-5-nitrobenzamide depends on its specific application. In general, the compound may interact with various molecular targets, including enzymes and receptors, through its functional groups. The bromine and nitro groups can participate in electrophilic and nucleophilic interactions, while the methyl group can influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
-
3-Bromo-N,N-dimethyl-5-nitrobenzamide:
- Similar structure but with two methyl groups attached to the nitrogen atom.
Uniqueness: 3-Bromo-N-methyl-5-nitrobenzamide has a single methyl group, which may result in different reactivity and biological activity.
-
3-Bromo-5-nitrobenzamide:
- Lacks the methyl group on the nitrogen atom.
Uniqueness: The presence of the methyl group in this compound can affect its solubility and interaction with biological targets.
-
3-Bromo-N-methyl-4-nitrobenzamide:
- Nitro group positioned differently on the benzene ring.
Uniqueness: The position of the nitro group can influence the compound’s electronic properties and reactivity.
Properties
IUPAC Name |
3-bromo-N-methyl-5-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O3/c1-10-8(12)5-2-6(9)4-7(3-5)11(13)14/h2-4H,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFRUPQKYIBRNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC(=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623914 | |
Record name | 3-Bromo-N-methyl-5-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40623914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90050-52-5 | |
Record name | 3-Bromo-N-methyl-5-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40623914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-N-methyl-5-nitrobenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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